molecular formula C5H8O2 B3253653 3,3-Dimethoxy-1-propyne CAS No. 22537-06-0

3,3-Dimethoxy-1-propyne

Cat. No.: B3253653
CAS No.: 22537-06-0
M. Wt: 100.12 g/mol
InChI Key: OYSKRUJJSNSHLV-UHFFFAOYSA-N
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Description

3,3-Dimethoxy-1-propyne is an organic compound with the molecular formula C5H8O2 It is a derivative of propyne, where two methoxy groups are attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Dimethoxy-1-propyne can be synthesized through the reaction of propargyl alcohol with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:

    Propargyl Alcohol Preparation: Propargyl alcohol is prepared by the hydration of propyne.

    Methoxylation: Propargyl alcohol is then reacted with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems helps in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethoxy-1-propyne undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of 3,3-dimethoxypropionaldehyde or 3,3-dimethoxypropionic acid.

    Reduction: Formation of 3,3-dimethoxypropanol or 3,3-dimethoxypropane.

    Substitution: Formation of various substituted propyne derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethoxy-1-propyne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development and pharmaceutical research.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethoxy-1-propyne involves its reactivity due to the presence of the triple bond and methoxy groups. The compound can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

    3,3-Diethoxy-1-propyne: Similar in structure but with ethoxy groups instead of methoxy groups.

    3,3-Dimethyl-1-propyne: Similar in structure but with methyl groups instead of methoxy groups.

    Propargyl Alcohol: The parent compound without methoxy groups.

Uniqueness: 3,3-Dimethoxy-1-propyne is unique due to the presence of methoxy groups, which impart different chemical properties compared to its analogs. The methoxy groups increase the compound’s reactivity and solubility in organic solvents, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3,3-dimethoxyprop-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-4-5(6-2)7-3/h1,5H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSKRUJJSNSHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C#C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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